Tributyl[cyclopropyl(phenyl)methyl]stannane
Description
Tributyl[cyclopropyl(phenyl)methyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a cyclopropyl(phenyl)methyl group. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and material science.
Properties
CAS No. |
183948-39-2 |
|---|---|
Molecular Formula |
C22H38Sn |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
tributyl-[cyclopropyl(phenyl)methyl]stannane |
InChI |
InChI=1S/C10H11.3C4H9.Sn/c1-2-4-9(5-3-1)8-10-6-7-10;3*1-3-4-2;/h1-5,8,10H,6-7H2;3*1,3-4H2,2H3; |
InChI Key |
SJYZQPBFKJGGSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C1CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[cyclopropyl(phenyl)methyl]stannane can be synthesized through the reaction of cyclopropyl(phenyl)methyl chloride with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of organotin compounds often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The synthesis of this compound may involve similar methodologies, with careful control of reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tributyl[cyclopropyl(phenyl)methyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often involving the transfer of the tin-bound groups to other substrates.
Substitution: The tin atom can be substituted by other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can react with the tin center under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Tributyl[cyclopropyl(phenyl)methyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research into the medicinal applications of organotin compounds includes their use as potential therapeutic agents.
Industry: In industrial applications, organotin compounds are used as catalysts, stabilizers in plastics, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tributyl[cyclopropyl(phenyl)methyl]stannane involves the formation of stannyl radicals, which can participate in various radical-mediated reactions. These radicals can abstract hydrogen atoms from other molecules, initiate polymerization reactions, or undergo substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: A commonly used organotin hydride in radical reactions.
Phenyltributylstannane: Similar in structure but with a phenyl group instead of the cyclopropyl(phenyl)methyl group.
Tributylpropynylstannane: Contains a propynyl group instead of the cyclopropyl(phenyl)methyl group.
Uniqueness
Tributyl[cyclopropyl(phenyl)methyl]stannane is unique due to the presence of the cyclopropyl(phenyl)methyl group, which can impart different reactivity and selectivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications where such properties are desired.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
